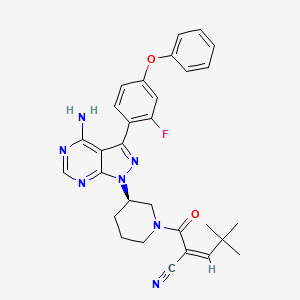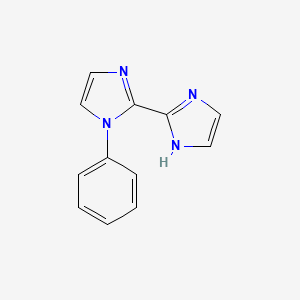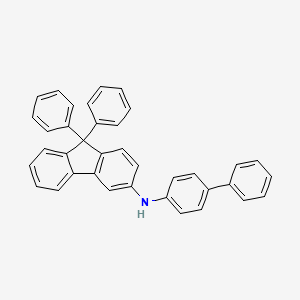![molecular formula C8H6ClN3 B13924946 5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
5-Chloro-7-methylpyrido[3,4-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-methylpyrido[3,4-B]pyrazine is a heterocyclic compound that features a pyrido-pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylpyrido[3,4-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with hydrazine derivatives, followed by cyclization to form the pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-methylpyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 5-amino-7-methylpyrido[3,4-B]pyrazine.
Substitution: Formation of 5-substituted-7-methylpyrido[3,4-B]pyrazine derivatives.
Applications De Recherche Scientifique
5-Chloro-7-methylpyrido[3,4-B]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-methylpyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways such as the Ras/Erk or PI3K/Akt pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-7-methylpyrido[2,3-B]pyrazine
- 5-Chloro-7-methylpyrido[4,3-B]pyrazine
- 5-Chloro-7-methylpyrido[3,4-C]pyrazine
Uniqueness
5-Chloro-7-methylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric properties. This uniqueness can lead to distinct biological activities and applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H6ClN3 |
|---|---|
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
5-chloro-7-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3/c1-5-4-6-7(8(9)12-5)11-3-2-10-6/h2-4H,1H3 |
Clé InChI |
PKLMOWXNKLJSCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=CN=C2C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)


![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)








